2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
The compound is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . These types of compounds are typically synthesized by substituting the benzene ring in the quinazolone molecule by the pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . A one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature has also been used .Scientific Research Applications
Metabolism and Pharmacokinetics
Research on similar complex molecules often focuses on their metabolism and pharmacokinetics within the human body. Studies on compounds like benoxinate and cefazedone have detailed their absorption, metabolic pathways, and excretion, providing a foundation for understanding how structurally related compounds might be processed. For instance, the metabolism of benoxinate in humans after oral dosage showed that the compound was almost completely absorbed and rapidly excreted, with several metabolites identified, suggesting that research on related compounds could also focus on their metabolic stability and potential metabolites (Kasuya, Igarashi, & Fukui, 1987)[https://consensus.app/papers/metabolism-benoxinate-humans-kasuya/c8b1e6e13de856189dd9d79fc17bd197/?utm_source=chatgpt].
Clinical Tolerance and Safety
Clinical studies on new chemical entities often assess their tolerance and safety in humans. Research on cefazedone, for example, examined its tolerance and found it to be comparable to cefazolin, highlighting the importance of clinical phase I studies in establishing the safety profile of new compounds (Ungethüm & Leopoid, 1979)[https://consensus.app/papers/pharmacology-phase-cefazedone-cephalosporin-volunteers-ungethüm/0de0565f4ba654658995477b108a4810/?utm_source=chatgpt].
Toxicology and Environmental Impact
Studies on polychlorinated biphenyls (PCBs) and dioxins have explored their toxicological effects and environmental persistence. Such research underlines the potential environmental and health impacts of synthetic chemicals, emphasizing the need for thorough toxicological assessments of new compounds to understand their long-term effects on human health and the environment (Shaw et al., 2013)[https://consensus.app/papers/persistent-pollutants-including-polychlorinated-shaw/30bb07ac4c065d1e8336508ef38573c2/?utm_source=chatgpt].
Endocrine Disruption and Exposure Assessment
Research on endocrine-disrupting chemicals, such as parabens and BHT, investigates their effects on human health, including potential impacts on hormonal systems. These studies often involve exposure assessment through biomonitoring, highlighting the importance of evaluating human exposure to new chemicals, especially those used in consumer products (Moos et al., 2016)[https://consensus.app/papers/metabolism-elimination-methyl-paraben-dosage-moos/7cc1d9c43104524ca63c3ea91735b0d2/?utm_source=chatgpt].
Future Directions
properties
IUPAC Name |
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-2-3-9-27-22(29)20-19(15-5-4-8-24-21(15)33-20)26-23(27)32-13-18(28)25-14-6-7-16-17(12-14)31-11-10-30-16/h4-8,12H,2-3,9-11,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVHGSGTPJAYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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